2-(Chloromethyl)naphthalene-5-acetic acid

Catalog No.
S12320579
CAS No.
M.F
C13H11ClO2
M. Wt
234.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)naphthalene-5-acetic acid

Product Name

2-(Chloromethyl)naphthalene-5-acetic acid

IUPAC Name

2-[6-(chloromethyl)naphthalen-1-yl]acetic acid

Molecular Formula

C13H11ClO2

Molecular Weight

234.68 g/mol

InChI

InChI=1S/C13H11ClO2/c14-8-9-4-5-12-10(6-9)2-1-3-11(12)7-13(15)16/h1-6H,7-8H2,(H,15,16)

InChI Key

MFUNNQRLDYMHSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)CCl)C(=C1)CC(=O)O

2-(Chloromethyl)naphthalene-5-acetic acid is an organic compound characterized by its naphthalene backbone with a chloromethyl group and an acetic acid moiety. Its chemical formula is C12H11ClO2C_{12}H_{11}ClO_2, and it has a molecular weight of approximately 222.67 g/mol. The structure features a chloromethyl group attached to the second position of the naphthalene ring and an acetic acid functional group at the fifth position, which contributes to its reactivity and potential biological activity.

Typical for carboxylic acids and chlorinated compounds. Notable reactions include:

  • Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Esterification: Reaction with alcohols can yield esters, which are important in various applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, producing a substituted naphthalene derivative.

2-(Chloromethyl)naphthalene-5-acetic acid has been studied for its biological properties, particularly in relation to its mutagenic potential. Research indicates that compounds with chloromethyl groups can exhibit significant mutagenicity, raising concerns about their safety in biological systems . The specific mechanisms of action and potential therapeutic applications require further investigation.

Several methods exist for synthesizing 2-(Chloromethyl)naphthalene-5-acetic acid:

  • Chloromethylation of Naphthalene Derivatives: This involves treating naphthalene or its derivatives with chloromethylating agents such as formaldehyde and hydrochloric acid under acidic conditions.
  • Acylation Reactions: The introduction of the acetic acid moiety can be achieved through Friedel-Crafts acylation, using acetic anhydride in the presence of a Lewis acid catalyst .
  • Multi-step Synthesis: A more complex synthesis may involve the sequential introduction of the chloromethyl and acetic acid groups through various organic transformations.

2-(Chloromethyl)naphthalene-5-acetic acid has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds.
  • Agricultural Chemicals: Its derivatives may serve as herbicides or fungicides due to their biological activity.
  • Material Science: Used in the development of polymers or as intermediates in organic synthesis.

Interaction studies involving 2-(Chloromethyl)naphthalene-5-acetic acid focus on its mutagenic properties and potential interactions with DNA. Research indicates that compounds containing chloromethyl groups can form adducts with nucleophilic sites in DNA, potentially leading to mutations . Further studies are necessary to elucidate the full spectrum of interactions and their implications for toxicity.

Several compounds exhibit structural similarities to 2-(Chloromethyl)naphthalene-5-acetic acid. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity ScoreUnique Features
4-(Chloromethyl)phenylacetic Acid56066-91-21.00A phenyl ring instead of naphthalene
2-(Chloromethyl)naphthalene-6-acetic Acid1261586-28-00.94Chloromethyl group at position 6
2-(Chloromethyl)naphthalene-4-acetic Acid1261561-47-00.91Chloromethyl group at position 4
2-(Chloromethyl)naphthalene-8-acetic Acid1261883-94-60.91Chloromethyl group at position 8

The uniqueness of 2-(Chloromethyl)naphthalene-5-acetic acid lies in its specific positioning of functional groups, which influences its chemical behavior and biological activity compared to other similar compounds.

The chloromethyl and acetic acid substituents on the naphthalene backbone induce distinct steric and electronic effects that govern molecular interactions. The chloromethyl group (-CH₂Cl) exhibits strong electron-withdrawing inductive effects (-I) due to chlorine’s electronegativity, which polarizes the adjacent methylene group. This creates a localized electrophilic site at the C-Cl bond, facilitating nucleophilic substitution reactions [5] [8]. In contrast, the acetic acid moiety (-CH₂COOH) contributes both inductive (-I) and resonance (-M) effects, with its deprotonated form enabling hydrogen bonding and ionic interactions under physiological conditions [3] [6].

Steric hindrance arises from the spatial arrangement of these groups. The chloromethyl group’s van der Waals radius (1.80 Å) and the planar naphthalene system restrict rotational freedom, favoring a conformation where the chloromethyl and acetic acid groups occupy anti-periplanar positions. This steric configuration enhances reactivity toward planar biological targets like DNA bases [7].

SubstituentElectronic Effect (σₚ)Steric Parameter (Es)
-CH₂Cl+0.23-0.78
-CH₂COOH+0.45-1.02

Table 1: Hammett sigma constants (σₚ) and Taft steric parameters (Es) for key substituents [8].

Quantum mechanical calculations reveal that the chloromethyl group reduces electron density at the naphthalene ring’s 5-position by 12%, while the acetic acid moiety increases it at the 1-position by 8% due to resonance delocalization [5]. These electronic perturbations modulate binding to biomolecules by altering charge distribution across the aromatic system.

DNA Adduct Formation Kinetics and Thermodynamics

The chloromethyl group’s electrophilicity drives covalent adduct formation with DNA nucleophiles. Kinetic studies using plasmid DNA (pBR322) demonstrate a second-order rate constant of $$ k = 2.7 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} $$ at pH 7.4, with guanine N7 and adenine N3 being primary targets [7]. Adduct stability follows the trend:
$$ \text{Guanine N7 > Adenine N3 > Cytosine N4} $$
Thermodynamic parameters derived from van’t Hoff analysis reveal exothermic binding ($$ \Delta H = -58.2 \, \text{kJ/mol} $$) driven by favorable entropy changes ($$ \Delta S = +132 \, \text{J/mol·K} $$), suggesting hydrophobic interactions stabilize the adducts [7].

DNA Base$$ k_{\text{on}} \, (\text{M}^{-1}\text{s}^{-1}) $$$$ \Delta G \, (\text{kJ/mol}) $$
Guanine$$ 3.1 \times 10^{-3} $$-29.4
Adenine$$ 1.8 \times 10^{-3} $$-24.7
Cytosine$$ 0.7 \times 10^{-3} $$-18.9

Table 2: Kinetic and thermodynamic parameters for DNA adduct formation at 37°C [7].

Molecular dynamics simulations indicate that the naphthalene ring intercalates between base pairs, positioning the chloromethyl group for nucleophilic attack. This dual binding mode explains the enhanced mutagenicity compared to non-intercalating alkylating agents [7].

Protein Binding Affinity Studies Using Isothermal Titration Calorimetry

Isothermal titration calorimetry (ITC) measurements with human serum albumin (HSA) reveal a binding stoichiometry of $$ n = 1.2 \pm 0.1 $$ and dissociation constant $$ K_d = 12.3 \, \mu\text{M} $$. The negative enthalpy change ($$ \Delta H = -41.7 \, \text{kJ/mol} $$) and positive entropy ($$ T\Delta S = +28.4 \, \text{kJ/mol} $$) suggest a combination of hydrogen bonding and hydrophobic interactions [5].

Protein$$ K_d \, (\mu\text{M}) $$$$ \Delta G \, (\text{kJ/mol}) $$
Human Serum Albumin12.3-32.8
Cytochrome P4508.9-35.1
DNA Polymerase β23.6-27.9

Table 3: Binding affinities for protein targets at pH 7.4 [5].

The acetic acid group forms salt bridges with lysine residues (e.g., Lys199 in HSA), while the chloromethyl group participates in van der Waals contacts with hydrophobic pockets. Mutagenesis studies confirm that Trp214 is critical for binding, with a 4.3-fold $$ K_d $$ increase in W214A mutants [5].

Structure-Mutagenicity Relationships in Prokaryotic Systems

Ames test data using Salmonella typhimurium TA1535 show a dose-dependent increase in revertant colonies, with a mutagenic potency of $$ 1.9 \, \text{revertants/nmol} $$. The chloromethyl group is essential for activity, as demonstrated by a 98% reduction in mutagenicity when replaced with hydroxyl [7] .

Bacterial StrainMutation Frequency (×10⁻⁶)
TA153519.4
TA15388.7
TA10014.2

Table 4: Mutagenic response in *S. typhimurium strains [7].*

Theoretical Framework for Electrophilic Reactivity Analysis

Density Functional Theory studies have established the fundamental electronic properties that govern electrophilic reactivity in naphthalene derivatives3. The electronic structure of 2-(Chloromethyl)naphthalene-5-acetic acid can be comprehensively analyzed through DFT calculations that examine frontier molecular orbital characteristics, charge distribution patterns, and electrophilic susceptibility sites [5]. Research has demonstrated that naphthalene systems exhibit distinctive HOMO-LUMO gap values ranging from 4.71 to 4.75 electron volts, indicating moderate reactivity toward electrophilic species5.

The electrophilic reactivity of naphthalene derivatives is fundamentally controlled by the distribution of electron density across the aromatic ring system [7]. DFT calculations using the B3LYP functional with 6-311+G(d,p) basis sets have shown that electrophilic attack preferentially occurs at the alpha position (carbon-1) of the naphthalene ring due to the formation of more stable carbocationic intermediates [7]. This positional selectivity results from the ability to write two resonance forms for the alpha-substituted intermediate compared to only one resonance form for beta-substituted products [7].

Quantum Chemical Descriptors for Reactivity Prediction

The application of conceptual density functional theory parameters provides quantitative measures of electrophilic reactivity for 2-(Chloromethyl)naphthalene-5-acetic acid [8]. Key descriptors include the electrophilicity index, nucleophilicity index, chemical hardness, and softness parameters that collectively characterize the molecular reactivity profile [8]. DFT studies on naphthalene derivatives have revealed electrophilicity index values ranging from 0.64 to 0.98, with higher values indicating greater susceptibility to nucleophilic attack [8].

The LUMO energy level serves as a critical parameter for predicting electrophilic reactivity, with lower LUMO energies corresponding to enhanced electrophilic character3. For naphthalene-based systems, LUMO energies typically range from -1.40 to -2.38 electron volts, with chloromethyl substitution expected to lower these values further due to the electron-withdrawing effect of the chlorine atom [8]. The presence of the acetic acid group introduces additional electronic complexity through its carboxyl functionality, which can participate in both electron-withdrawing and electron-donating resonance effects [9].

Computational Analysis of Substitution Effects

The chloromethyl group at the 2-position of the naphthalene ring significantly alters the electronic distribution and reactivity patterns compared to unsubstituted naphthalene [10]. DFT calculations have demonstrated that chlorine substitution generally increases electrophilic reactivity by stabilizing negative charge development during reaction mechanisms [11]. The electron-withdrawing nature of the chloromethyl group creates a more electron-deficient aromatic system, enhancing susceptibility to nucleophilic attack at adjacent positions [10].

The acetic acid functionality at the 5-position introduces competing electronic effects that must be considered in reactivity predictions [9]. The carboxyl group can act as an electron-withdrawing group through its inductive effect while simultaneously providing electron density through resonance interactions [9]. DFT studies on naphthalene acetic acid derivatives have shown that these competing effects result in complex charge distribution patterns that influence regioselectivity in electrophilic substitution reactions3.

Electronic Structure and Charge Distribution Analysis

Natural Bond Orbital analysis provides detailed insights into the charge distribution and hyperconjugative interactions within 2-(Chloromethyl)naphthalene-5-acetic acid3. NBO calculations have revealed that naphthalene acetic acid systems exhibit significant charge delocalization through pi-electron systems, with intermolecular charge transfer occurring between different molecular regions [3]. The calculated atomic charges demonstrate that the chloromethyl carbon carries a substantial positive charge due to the electronegative chlorine atom, making this position susceptible to nucleophilic attack [12].

The frontier molecular orbital analysis reveals that the HOMO is primarily localized on the naphthalene ring system with significant contributions from the pi-electron density3. The LUMO shows characteristic patterns of electron deficiency at specific ring positions, particularly those adjacent to electron-withdrawing substituents [5]. These orbital characteristics provide direct predictions of the most likely sites for electrophilic attack and subsequent reaction pathways [6].

Thermodynamic and Kinetic Considerations

DFT calculations enable the determination of activation energies and thermodynamic parameters for electrophilic substitution reactions involving 2-(Chloromethyl)naphthalene-5-acetic acid [5]. The computed reaction energies indicate that electrophilic attack at specific ring positions is thermodynamically favored, with energy differences of several kilocalories per mole between different regioisomeric products [5]. These calculations provide quantitative predictions of product distributions under thermodynamic control conditions [6].

The kinetic analysis through transition state calculations reveals the energy barriers associated with different electrophilic attack pathways [13]. Research has shown that the presence of electron-withdrawing groups like the chloromethyl functionality can lower activation energies for certain reaction pathways while raising barriers for others [13]. This information is crucial for predicting reaction rates and selectivity patterns under kinetic control conditions [5].

Molecular Dynamics Simulations of Solvent-Solute Interactions

Fundamental Principles of Molecular Dynamics in Solution

Molecular dynamics simulations provide comprehensive insights into the solvent-solute interactions governing the behavior of 2-(Chloromethyl)naphthalene-5-acetic acid in various liquid environments14. The solvation structure around naphthalene derivatives exhibits complex patterns of molecular organization that significantly influence chemical reactivity and physical properties16. MD simulations using classical force fields have demonstrated that aromatic compounds like naphthalene form distinct solvation shells with specific solvent molecules, creating microenvironments that can alter reaction pathways and kinetics [14].

The theoretical framework for MD simulations of aromatic systems relies on accurate force field parameters that capture the essential features of pi-electron interactions, hydrogen bonding, and van der Waals forces [14]. Studies on naphthalene derivatives in aqueous and organic solvents have revealed that the solvation structure depends critically on the nature of the solvent molecules and their ability to form specific interactions with the aromatic system [16]. The presence of polar functional groups like the carboxylic acid moiety creates additional complexity in the solvation pattern through hydrogen bonding networks [18].

Solvation Structure Analysis and Characterization

Radial distribution function analysis provides quantitative characterization of the solvation structure around 2-(Chloromethyl)naphthalene-5-acetic acid15. MD simulations have shown that the first solvation shell around naphthalene derivatives extends approximately 5-6 Angstroms from the aromatic surface, with distinct peaks corresponding to specific solvent orientations [15]. The chloromethyl group creates localized regions of enhanced solvent interaction due to its polar character, while the acetic acid functionality forms strong hydrogen bonds with protic solvents [18].

The coordination number analysis reveals that naphthalene derivatives typically interact with 15-20 solvent molecules in the first solvation shell, depending on the solvent type and temperature conditions [15]. Water molecules show preferential orientation around the polar functional groups, with the carboxylic acid group forming an average of 2-3 hydrogen bonds with surrounding water molecules [18]. The chloromethyl group exhibits intermediate solvation characteristics, interacting more strongly with polar solvents than the aromatic ring system but less strongly than the carboxyl group [16].

Solvent Effects on Molecular Conformation

MD simulations demonstrate that solvent environment significantly influences the conformational preferences of 2-(Chloromethyl)naphthalene-5-acetic acid18. The flexible acetic acid side chain exhibits different conformational populations in polar versus nonpolar solvents, with polar solvents stabilizing extended conformations that maximize solvent-solute interactions [18]. The chloromethyl group shows restricted rotational motion due to steric interactions with the naphthalene ring, but the rotational barrier can be modified by specific solvent interactions [17].

The analysis of conformational dynamics reveals that transitions between different molecular conformations occur on timescales ranging from picoseconds to nanoseconds, depending on the energy barriers and solvent viscosity [18]. Hydrogen bonding interactions with the carboxylic acid group can stabilize specific conformations for extended periods, creating preferred orientations that influence chemical reactivity [21]. The coupling between conformational changes and solvation structure reorganization contributes to the overall dynamics of the system [20].

Thermodynamic Properties and Free Energy Analysis

Free energy calculations provide quantitative measures of the thermodynamic stability of 2-(Chloromethyl)naphthalene-5-acetic acid in different solvent environments22. The solvation free energy represents the energy difference between the gas phase and solution phase structures, reflecting the overall favorability of solute-solvent interactions [15]. Studies on naphthalene derivatives have shown solvation free energies ranging from -5 to -15 kilocalories per mole in polar solvents, with more negative values indicating stronger solvent interactions [22].

The partial molar volume analysis reveals how the solute molecule affects the local solvent density and organization15. Naphthalene derivatives generally exhibit negative partial molar volumes near critical conditions, indicating that the solute molecule fits into pre-existing solvent structure without significant volume expansion [15]. The temperature dependence of thermodynamic properties provides insights into the entropy and enthalpy contributions to solvation, with entropy effects becoming more important at higher temperatures [23].

Dynamic Properties and Transport Phenomena

The translational and rotational diffusion of 2-(Chloromethyl)naphthalene-5-acetic acid in solution can be characterized through MD simulations that track molecular motion over extended timescales16. The diffusion coefficient provides a measure of molecular mobility in solution, with typical values for naphthalene derivatives ranging from 1×10^-9 to 5×10^-9 square meters per second in common organic solvents at room temperature [19]. The presence of hydrogen bonding interactions with the carboxylic acid group tends to reduce translational mobility due to the formation of solvent cages around the polar functionality [18].

The rotational correlation functions reveal the timescales for reorientation of different molecular axes, with the long axis of the naphthalene ring showing slower reorientation than the short axes due to the asymmetric molecular shape [16]. The chloromethyl and acetic acid substituents create additional rotational complexity through their interactions with surrounding solvent molecules [17]. These dynamic properties directly influence chemical reaction rates by controlling the frequency of molecular encounters and the lifetime of reactive configurations [20].

Solvent-Dependent Aggregation Phenomena

MD simulations can reveal the tendency of 2-(Chloromethyl)naphthalene-5-acetic acid molecules to aggregate in solution through pi-pi stacking interactions and hydrogen bonding networks17. The aromatic ring system provides a driving force for aggregation through favorable pi-electron interactions, while the polar functional groups can either promote or inhibit aggregation depending on the solvent environment [17]. In aqueous solutions, hydrophobic interactions between naphthalene rings can lead to the formation of small aggregates or micelle-like structures [24].

The analysis of intermolecular radial distribution functions provides quantitative measures of aggregation tendencies, with enhanced probability of finding molecule pairs at specific separations indicating favorable interaction energies [17]. The lifetime analysis of molecular contacts reveals the stability of aggregated structures, with some configurations persisting for nanoseconds before breaking apart [24]. These aggregation phenomena can significantly influence chemical reactivity by creating local concentration effects and altered microenvironments [17].

Quantitative Structure-Activity Relationship Models for Toxicity Prediction

Theoretical Foundation of QSAR Methodology

Quantitative Structure-Activity Relationship models provide systematic approaches for predicting the toxicity of 2-(Chloromethyl)naphthalene-5-acetic acid based on molecular structural features and computed descriptors25. The fundamental principle underlying QSAR analysis relies on the assumption that biological activity, including toxicity endpoints, correlates directly with molecular structure through quantifiable descriptors [25]. Studies on naphthalene derivatives have established robust QSAR models that account for 85% of the variation in biological response through combinations of hydrophobic, electronic, and steric parameters [26].

The development of QSAR models for naphthalene derivatives requires careful selection of molecular descriptors that capture the essential features governing toxicity mechanisms27. Key descriptor categories include topological indices, electronic properties, physicochemical parameters, and structural fragments that collectively represent the molecular characteristics relevant to biological activity [25]. Research has demonstrated that hydrogen bonding acceptor capability and hydrophobic character account for approximately 71% of the biological response variability in naphthalene derivatives [26].

Molecular Descriptor Calculation and Selection

The calculation of molecular descriptors for 2-(Chloromethyl)naphthalene-5-acetic acid involves computational methods that quantify various aspects of molecular structure and properties28. Constitutional descriptors include molecular weight, atom counts, and bond connectivity indices that provide basic structural information [28]. Topological descriptors capture the connectivity patterns within the molecule through graph-theoretical approaches, while geometric descriptors quantify three-dimensional structural features [25].

Electronic descriptors derived from quantum chemical calculations provide information about electron distribution, atomic charges, and frontier orbital energies that relate to toxicity mechanisms8. The HOMO and LUMO energies serve as particularly important descriptors for predicting toxicity, as they relate to the molecule's ability to participate in electron transfer reactions that can lead to biological damage [8]. The electrophilicity index and nucleophilicity index provide additional electronic descriptors that correlate with toxicity endpoints [8].

Toxicity Prediction Models and Validation

Machine learning algorithms applied to naphthalene derivatives have achieved high accuracy in toxicity prediction, with classification models reaching 93% accuracy and correlation coefficients of 0.84 in cross-validation studies31. Random forest and neural network approaches have proven particularly effective for modeling complex structure-activity relationships in aromatic compounds [31]. The incorporation of multiple descriptor types through ensemble methods has enhanced prediction reliability compared to single-algorithm approaches [28].

The validation of QSAR models requires rigorous testing using independent datasets that were not involved in model development32. External validation studies on naphthalene derivatives have demonstrated prediction accuracies ranging from 68% to 84% for various toxicity endpoints [31]. The use of applicability domain analysis ensures that predictions are only made for compounds that fall within the chemical space covered by the training data [32].

Mechanistic Interpretation of QSAR Results

The interpretation of QSAR models provides insights into the molecular mechanisms underlying toxicity for 2-(Chloromethyl)naphthalene-5-acetic acid30. Studies have revealed that hydrophobicity plays a crucial role in aquatic toxicity through narcotic effects that disrupt cell membrane function [30]. The chloromethyl group contributes to toxicity through its electron-withdrawing effects and potential for forming reactive metabolites [11].

The electronic reactivity descriptors indicate that compounds with lower LUMO energies exhibit enhanced toxicity due to their increased electrophilic character [30]. The presence of the acetic acid functionality can modulate toxicity through effects on bioavailability and cellular uptake mechanisms [21]. Structural alerts identified through QSAR analysis highlight specific molecular fragments that are associated with increased toxicity risk [28].

Multi-Target QSAR Modeling Approaches

Advanced QSAR methodologies incorporate multiple toxicity endpoints simultaneously to provide comprehensive toxicity profiles for 2-(Chloromethyl)naphthalene-5-acetic acid33. Multi-target models have demonstrated superior performance compared to single-endpoint models by capturing the interconnected nature of different toxicity mechanisms [33]. The integration of data from multiple species and test systems enhances the reliability and applicability of toxicity predictions [30].

The development of interspecies QSAR models enables the extrapolation of toxicity data from laboratory test organisms to human health endpoints [30]. Studies on naphthalene derivatives have established quantitative relationships between rodent toxicity data and human exposure limits [11]. These models incorporate species-specific factors such as metabolic differences and physiological parameters that influence toxicity expression [30].

Computational Tools and Software Applications

Specialized software tools have been developed for QSAR-based toxicity prediction of organic compounds including naphthalene derivatives29. The Toxicity Estimation Software Tool developed by the Environmental Protection Agency provides pre-built QSAR models for various toxicity endpoints [29]. Commercial software packages such as Derek and ADMET Predictor offer comprehensive toxicity prediction capabilities with extensive databases of chemical structures and biological activities [34].

Open-source platforms like ToxiM and MolToxPred provide accessible alternatives for toxicity prediction with user-friendly interfaces and validated prediction models31. These tools incorporate diverse machine learning algorithms and descriptor calculation methods to maximize prediction accuracy [28]. The integration of these tools with molecular modeling software enables seamless workflow from structure generation to toxicity prediction [29].

Docking Studies with DNA Polymerase Active Sites

Structural Characteristics of DNA Polymerase Binding Sites

DNA polymerase enzymes contain highly conserved active site regions that serve as targets for inhibitor design and molecular docking studies35. The active site typically features two metal ions, usually magnesium or manganese, that coordinate with phosphate groups of incoming nucleotides and facilitate the polymerization reaction [35]. The binding pocket accommodates both the nascent DNA primer-template complex and the incoming nucleotide substrate, creating a sophisticated catalytic environment [37].

The geometric constraints of the DNA polymerase active site impose specific requirements on potential ligands that can effectively bind and interfere with enzyme function38. The pocket dimensions typically range from 15-20 Angstroms in length and 8-12 Angstroms in width, providing sufficient space for nucleotide binding while maintaining selectivity for appropriate substrates [35]. The presence of numerous hydrogen bond donors and acceptors creates opportunities for specific interactions with 2-(Chloromethyl)naphthalene-5-acetic acid through its aromatic and polar functional groups [40].

Molecular Docking Methodology and Protocol Development

AutoDock Vina represents the current standard for molecular docking calculations involving DNA polymerase systems due to its balance of accuracy and computational efficiency38. The docking protocol requires careful preparation of both the protein structure and the ligand molecule, including assignment of appropriate protonation states and optimization of side chain conformations [41]. Grid box dimensions must encompass the entire active site region while maintaining computational feasibility, typically requiring boxes of 20×20×20 Angstroms or larger42.

The ligand preparation process for 2-(Chloromethyl)naphthalene-5-acetic acid involves optimization of the molecular geometry using quantum chemical methods followed by assignment of partial atomic charges [41]. The flexible nature of the acetic acid side chain requires careful consideration of conformational degrees of freedom during docking calculations [40]. The chloromethyl group introduces additional complexity through its potential for multiple binding orientations within the active site [43].

Binding Affinity Prediction and Scoring Functions

Docking calculations generate binding affinity estimates that provide quantitative measures of the interaction strength between 2-(Chloromethyl)naphthalene-5-acetic acid and DNA polymerase active sites44. Typical binding affinities for effective DNA polymerase inhibitors range from -7.0 to -12.0 kilocalories per mole, with more negative values indicating stronger binding interactions43. The scoring functions in modern docking programs account for van der Waals interactions, hydrogen bonding, electrostatic effects, and conformational entropy penalties [38].

The validation of docking results requires comparison with experimental binding data when available, or assessment of binding poses for chemical reasonableness and consistency with known structure-activity relationships [39]. Cross-docking studies using multiple DNA polymerase structures can provide insights into the robustness of predicted binding modes and the influence of conformational flexibility on binding affinity [40]. The incorporation of receptor flexibility through ensemble docking or induced fit protocols can improve the accuracy of binding predictions [43].

Interaction Analysis and Binding Mode Characterization

Detailed analysis of docking results reveals the specific molecular interactions that stabilize the binding of 2-(Chloromethyl)naphthalene-5-acetic acid within DNA polymerase active sites21. Hydrogen bonding interactions typically involve the carboxylic acid group forming contacts with conserved amino acid residues such as arginine, lysine, or serine [40]. The aromatic naphthalene ring can participate in pi-stacking interactions with phenylalanine or tyrosine residues, or in pi-cation interactions with positively charged amino acids [45].

The chloromethyl substituent may form halogen bonding interactions or participate in hydrophobic contacts with nonpolar amino acid side chains [44]. The spatial orientation of functional groups relative to the metal ions in the active site determines the potential for interference with the normal catalytic mechanism [35]. Analysis of contact distances and angles provides quantitative measures of interaction quality and helps identify the most important binding determinants [42].

Selectivity and Specificity Considerations

The selectivity of 2-(Chloromethyl)naphthalene-5-acetic acid for different DNA polymerase isoforms depends on subtle differences in active site architecture and amino acid composition39. Human DNA polymerase beta shows distinct structural features compared to other family members, creating opportunities for selective inhibitor design [46]. The presence of unique amino acid residues or conformational differences can be exploited to achieve specificity for particular polymerase variants [47].

Comparative docking studies across multiple DNA polymerase structures reveal binding affinity differences that correlate with selectivity profiles48. The analysis of binding poses in different polymerase active sites identifies structural features that contribute to selectivity, such as steric clashes or favorable interactions that are unique to specific isoforms [46]. These insights guide the rational design of more selective inhibitors through targeted modifications of the molecular structure [40].

Molecular Dynamics Validation of Docking Results

Molecular dynamics simulations provide dynamic validation of static docking poses by assessing the stability of protein-ligand complexes over time36. MD simulations of DNA polymerase complexes with 2-(Chloromethyl)naphthalene-5-acetic acid can reveal conformational changes that occur upon ligand binding and identify transient interactions that are not apparent in static structures [45]. The analysis of trajectory data provides insights into binding kinetics and the dynamic nature of molecular recognition [47].

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

234.0447573 g/mol

Monoisotopic Mass

234.0447573 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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